molecular formula C7H6ClN3O2S B2521054 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride CAS No. 1033464-77-5

1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride

Cat. No.: B2521054
CAS No.: 1033464-77-5
M. Wt: 231.65
InChI Key: MWCCQCDMLOHIDD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (500 MHz, CDCl$$_3$$):

  • Aromatic protons adjacent to the sulfonyl chloride group resonate as two doublets at $$\delta\ 8.30$$ ($$J = 8.3\ \text{Hz}$$) and $$\delta\ 8.13$$ ($$J = 8.3\ \text{Hz}$$).
  • The methyl group (N–CH$$_3$$) appears as a singlet at $$\delta\ 3.40$$ due to restricted rotation.
  • Remaining aromatic protons exhibit multiplet signals between $$\delta\ 7.50–7.65$$.

13C NMR (126 MHz, CDCl$$_3$$):

  • The sulfonyl chloride carbon (C–SO$$_2$$Cl) resonates at $$\delta\ 139.1$$.
  • Methyl carbon (N–CH$$_3$$) appears at $$\delta\ 40.2$$, while aromatic carbons range from $$\delta\ 120.5$$ to $$\delta\ 135.7$$.
NMR Assignments Chemical Shift (δ)
N–CH$$_3$$ (1H) 3.40 (s)
Aromatic H (C4/C5) 8.30 (d), 8.13 (d)
Aromatic H (C6/C7) 7.65 (t), 7.50 (t)
C–SO$$_2$$Cl (13C) 139.1

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (cm$$^{-1}$$):

  • S=O asymmetric stretch : 1375 (strong intensity).
  • S=O symmetric stretch : 1172 (moderate intensity).
  • C–Cl stretch : 615 (weak).
  • Triazole ring vibrations: 1520 (C=N), 1455 (C–C aromatic).

Mass Spectrometric Fragmentation Patterns

  • Molecular ion peak : Observed at $$m/z\ 231.66$$ (C$$7$$H$$6$$ClN$$3$$O$$2$$S).
  • Major fragments:
    • $$m/z\ 196.6$$ (loss of Cl$$^-$$).
    • $$m/z\ 132.1$$ (cleavage of SO$$_2$$Cl group).
    • $$m/z\ 120.0$$ (benzotriazole core).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311+G(d,p) level reveals:

  • Bond lengths : S–O = 1.44 Å, N–N (triazole) = 1.32 Å, C–S = 1.77 Å.
  • Dipole moment : 5.12 D, indicating high polarity due to the sulfonyl chloride group.
  • HOMO-LUMO gap : 4.8 eV, suggesting moderate reactivity.
Parameter DFT Value
S–O bond length 1.44 Å
N–CH$$_3$$ bond length 1.47 Å
HOMO energy -6.3 eV
LUMO energy -1.5 eV

Molecular Orbital Configuration Analysis

  • HOMO : Localized on the benzotriazole ring’s π-system, particularly the N2–N3 bond.
  • LUMO : Dominated by the sulfonyl chloride group’s σ* orbitals, facilitating nucleophilic attack at the sulfur center.
  • The methyl group’s inductive effect slightly raises the HOMO energy, enhancing electron donation to the triazole ring.

Properties

IUPAC Name

1-methylbenzotriazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2S/c1-11-5-3-2-4-6(14(8,12)13)7(5)9-10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCCQCDMLOHIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)S(=O)(=O)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033464-77-5
Record name 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride
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Preparation Methods

The synthesis of 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride typically involves the reaction of 1-methyl-1H-1,2,3-benzotriazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:

1-Methyl-1H-1,2,3-benzotriazole+Chlorosulfonic acid1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride+Hydrochloric acid\text{1-Methyl-1H-1,2,3-benzotriazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} 1-Methyl-1H-1,2,3-benzotriazole+Chlorosulfonic acid→1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride+Hydrochloric acid

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride undergoes various chemical reactions, primarily due to the reactivity of the sulfonyl chloride group. Some common reactions include:

The major products formed from these reactions depend on the nature of the nucleophile or the reducing/oxidizing agent used.

Scientific Research Applications

1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of sulfonamides, the sulfonyl chloride group reacts with amines to form a sulfonamide linkage, which is a key structural motif in many bioactive compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 5-Methyl-1-benzothiophene-2-sulfonyl chloride
  • Core Structure : Benzothiophene (a fused benzene and thiophene ring).
  • Functional Group : Sulfonyl chloride.
  • Molecular Weight : 246.73 g/mol .
  • Reactivity : The sulfur atom in the benzothiophene ring is less electron-withdrawing compared to the triazole nitrogen atoms in the target compound. This results in reduced activation of the sulfonyl chloride group, leading to lower reactivity in nucleophilic substitutions.
  • Applications : Used in sulfonylation reactions but may require harsher conditions compared to benzotriazole derivatives.
2.2. 1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride
  • Core Structure: Non-aromatic triazole (lacks the fused benzene ring).
  • Functional Group : Sulfonyl chloride.
  • Molecular Weight: Not explicitly provided, but estimated to be lower than the benzotriazole derivative due to the absence of the benzene ring.
  • Reactivity: The non-aromatic triazole core provides less conjugation and stabilization, leading to lower thermal stability and reduced reactivity compared to the aromatic benzotriazole analog.
  • Applications : Employed in peptide coupling and click chemistry, as seen in its use for synthesizing pyrazole derivatives in a European patent .
2.3. 1-Methyl-1H-1,2,3-benzotriazole-5-carbaldehyde
  • Core Structure : Benzotriazole.
  • Functional Group : Aldehyde.
  • Molecular Weight : 161.16 g/mol .
  • Reactivity : The aldehyde group is less reactive than sulfonyl chloride but participates in condensation and nucleophilic addition reactions. The absence of the sulfonyl chloride group limits its utility in sulfonamide synthesis.
  • Applications : Intermediate in the synthesis of larger heterocyclic systems or ligands.

Comparative Data Table

Compound Core Structure Functional Group Molecular Weight (g/mol) Reactivity (Relative) Key Hazards
1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride Benzotriazole Sulfonyl chloride ~249 (estimated) High Skin corrosion, respiratory toxicity
5-Methyl-1-benzothiophene-2-sulfonyl chloride Benzothiophene Sulfonyl chloride 246.73 Moderate Not specified
1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride Triazole (non-aromatic) Sulfonyl chloride ~160 (estimated) Moderate Not specified
1-Methyl-1H-1,2,3-benzotriazole-5-carbaldehyde Benzotriazole Aldehyde 161.16 Low Not specified

Key Research Findings

  • Electronic Effects: The benzotriazole core’s electron-withdrawing nitrogen atoms enhance the electrophilicity of the sulfonyl chloride group, making it more reactive than benzothiophene or non-aromatic triazole analogs. This property is critical in applications requiring rapid sulfonamide formation under mild conditions.
  • Solubility and Stability: The aromatic benzotriazole ring improves thermal stability and lipophilicity compared to non-aromatic triazoles, favoring solubility in organic solvents like tetrahydrofuran (THF), as noted in synthesis protocols .
  • Safety Profile : The target compound’s classification as a combustible corrosive material (Storage Code 8A) and its respiratory toxicity highlight the need for specialized handling compared to less hazardous analogs like the carbaldehyde derivative .

Biological Activity

1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride (Me-BTz-SO₂Cl) is a benzotriazole derivative characterized by its sulfonyl chloride functional group. This compound has garnered attention for its potential applications in pharmaceuticals and agriculture due to its reactivity and ability to serve as an intermediate in the synthesis of biologically active compounds. Despite limited direct studies on its biological activity, the structural features of Me-BTz-SO₂Cl suggest various potential interactions with biological systems.

Chemical Structure and Properties

The molecular formula of Me-BTz-SO₂Cl is C₇H₆ClN₃O₂S, with a molecular weight of approximately 231.66 g/mol. The compound features a bicyclic structure formed by the fusion of a benzene ring with a triazole ring, enhanced by the presence of the sulfonyl chloride group which increases its reactivity.

Biological Activity Overview

Research indicates that benzotriazole derivatives, including Me-BTz-SO₂Cl, can exhibit diverse biological activities. These include:

  • Antibacterial Properties : Preliminary studies suggest potential antibacterial activity against various pathogens.
  • Antifungal Activity : Similar compounds have shown effectiveness against fungal strains.
  • Antichlamydial Activity : Some derivatives within this class have been explored for their selective action against Chlamydia species.

The specific mechanism of action for Me-BTz-SO₂Cl remains largely unexplored; however, it is hypothesized that the sulfonyl chloride group may facilitate nucleophilic attack by biological molecules, leading to modifications in enzyme activity or disruption of cellular processes.

1. Antibacterial Activity

A comparative study involving various benzotriazole derivatives showed that certain compounds exhibited moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae. For instance, related compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL against these bacteria .

2. Antifungal Studies

Research on structurally similar benzotriazoles indicated potential antifungal properties. For example, derivatives were assessed for their ability to inhibit fungal growth in vitro, suggesting that modifications to the benzotriazole core could enhance antifungal efficacy .

3. Antichlamydial Activity

In a study focused on antichlamydial agents, certain benzotriazole derivatives were shown to significantly reduce the formation of infectious elementary bodies (EBs) in infected cells. This highlights the potential for Me-BTz-SO₂Cl to serve as a scaffold for developing new antichlamydial drugs .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Features
1-MethylbenzotriazoleBenzotriazoleLacks sulfonyl chloride; primarily used as an intermediate.
BenzotriazoleBenzene + TriazoleBasic structure; versatile but less reactive than sulfonyl derivatives.
4-SulfobenzotriazoleSulfonated BenzotriazoleEnhanced solubility; used in dyes and pigments.
1-MethylbenzimidazoleBenzimidazoleDifferent heterocyclic structure; varied biological activity.

The presence of the sulfonyl chloride group in Me-BTz-SO₂Cl distinguishes it from these similar compounds by enhancing its reactivity and potential applications in medicinal chemistry and materials science.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via sulfonation of 1-methyl-1H-1,2,3-benzotriazole using chlorosulfonic acid under rigorously controlled conditions (0–5°C, inert atmosphere) to minimize side reactions like over-sulfonation or decomposition . Optimization involves adjusting molar ratios (e.g., 1:1.2 benzotriazole:chlorosulfonic acid) and reaction time (2–4 hours). Post-synthesis purification via recrystallization or column chromatography ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the sulfonyl chloride group’s presence (e.g., 13^13C peak at ~145 ppm for SO2_2Cl) and regioselectivity of substitution .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., S–Cl bond length ~2.07 Å) and confirming molecular packing .
  • IR spectroscopy : Peaks at 1360 cm1^{-1} (asymmetric SO2_2 stretch) and 1170 cm1^{-1} (symmetric stretch) validate the sulfonyl group .

Q. What are the hydrolysis products of this compound, and how can degradation be prevented during storage?

  • Methodological Answer : Hydrolysis in aqueous conditions produces 1-methyl-1H-1,2,3-benzotriazole-4-sulfonic acid and HCl. To prevent degradation, store under anhydrous conditions (e.g., desiccated at –20°C) and avoid prolonged exposure to humidity .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angles or space groups) be resolved during structural refinement?

  • Methodological Answer : Discrepancies arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN and BASF commands to model twinning, and validate results against alternative software (e.g., OLEX2). Compare experimental data with DFT-calculated geometries to resolve ambiguous bond angles .

Q. What strategies mitigate challenges in achieving high purity for sulfonamide derivative synthesis?

  • Methodological Answer : Impurities often stem from incomplete substitution or hydrolysis. Use excess nucleophiles (e.g., amines) in anhydrous solvents (e.g., DCM) and monitor reactions via TLC. Post-reaction purification with preparative HPLC (C18 column, acetonitrile/water gradient) isolates target sulfonamides .

Q. How does the sulfonyl chloride group’s electronic environment influence its reactivity in nucleophilic substitution?

  • Methodological Answer : The electron-withdrawing sulfonyl group enhances electrophilicity at the sulfur atom, favoring SN2 mechanisms. Reactivity varies with nucleophile strength (e.g., primary amines > alcohols). Kinetic studies (e.g., UV-Vis monitoring at 260 nm) reveal second-order dependence on nucleophile concentration .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogues?

  • Methodological Answer : Modify the benzotriazole core (e.g., substituents at N1 or C4) and sulfonyl-linked groups. For antimicrobial activity, introduce lipophilic groups (e.g., aryl sulfonamides) to enhance membrane penetration. Use CuAAC (“click chemistry”) to rapidly generate analogues for high-throughput screening .

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